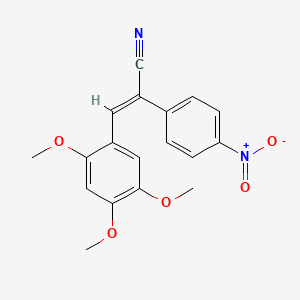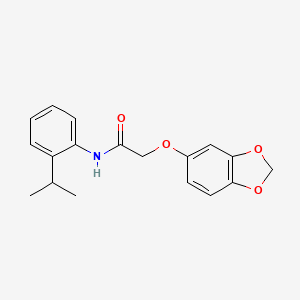![molecular formula C18H19NO3 B5777576 4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
4-[(mesitylamino)carbonyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Mesitylamino)carbonyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenyl acetate and is synthesized through a specific method.
Scientific Research Applications
4-[(Mesitylamino)carbonyl]phenyl acetate has been shown to have potential applications in various scientific research fields. It has been used as a building block in the synthesis of other compounds with potential biological activity. For example, it has been used in the synthesis of compounds with anticancer and anticonvulsant activity. Additionally, it has been used in the synthesis of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of 4-[(mesitylamino)carbonyl]phenyl acetate is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and potentially improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 4-[(mesitylamino)carbonyl]phenyl acetate has various biochemical and physiological effects. It has been reported to have antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory activity, which can reduce inflammation in the body. It has also been reported to have neuroprotective effects, which can protect neurons from damage and potentially improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(mesitylamino)carbonyl]phenyl acetate in lab experiments is its high purity and yield. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-[(mesitylamino)carbonyl]phenyl acetate. One direction is to further investigate its mechanism of action and potential applications in various fields. Additionally, it may be useful to explore its potential as a therapeutic agent for various diseases such as Alzheimer's disease and cancer. Further research may also focus on the synthesis of new compounds based on 4-[(mesitylamino)carbonyl]phenyl acetate with improved biological activity.
Synthesis Methods
The synthesis of 4-[(mesitylamino)carbonyl]phenyl acetate involves the reaction of mesitylamine and phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This method has been reported to yield high purity and yield of the product.
properties
IUPAC Name |
[4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-9-12(2)17(13(3)10-11)19-18(21)15-5-7-16(8-6-15)22-14(4)20/h5-10H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPQOGFFMBSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2,4,6-Trimethylphenyl)carbamoyl]phenyl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

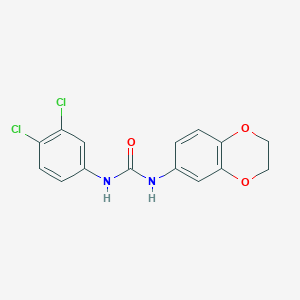
![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
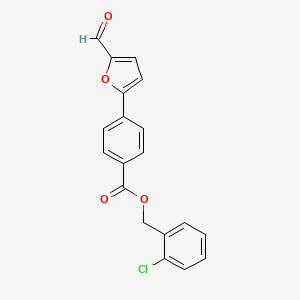
![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
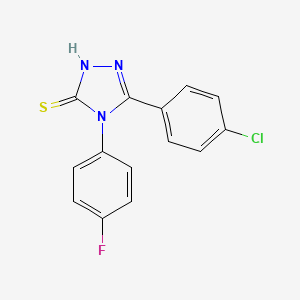
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
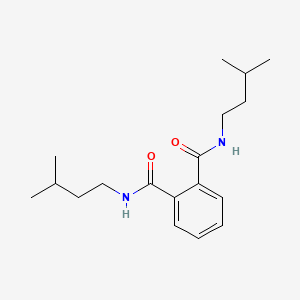
![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
